4-(5-Bromo(pyridin-3-YL))isothiazole

Medicinal Chemistry Computational ADME Lead Optimization

4-(5-Bromo(pyridin-3-YL))isothiazole (CAS 1002355-97-6; IUPAC: 4-(5-bromopyridin-3-yl)-1,2-thiazole; molecular formula C₈H₅BrN₂S; MW 241.1077 g/mol) is a heterocyclic building block in which a 5-bromopyridin-3-yl substituent is attached at the 4-position of an isothiazole (1,2-thiazole) ring. The compound features an aryl bromide handle on the pyridine ring suitable for palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira), while the isothiazole core – with its adjacent S and N heteroatoms – imparts distinct electronic character and hydrogen-bonding topology compared to the isomeric thiazole (1,3-thiazole) scaffold.

Molecular Formula C8H5BrN2S
Molecular Weight 241.11 g/mol
CAS No. 1002355-97-6
Cat. No. B12641553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Bromo(pyridin-3-YL))isothiazole
CAS1002355-97-6
Molecular FormulaC8H5BrN2S
Molecular Weight241.11 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1Br)C2=CSN=C2
InChIInChI=1S/C8H5BrN2S/c9-8-1-6(2-10-4-8)7-3-11-12-5-7/h1-5H
InChIKeyQJLRPRZVUXWVFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Bromo(pyridin-3-YL))isothiazole (CAS 1002355-97-6): A Heteroaryl Bromide Building Block with Dual Isothiazole–Pyridine Architecture for Cross-Coupling-Driven Library Synthesis


4-(5-Bromo(pyridin-3-YL))isothiazole (CAS 1002355-97-6; IUPAC: 4-(5-bromopyridin-3-yl)-1,2-thiazole; molecular formula C₈H₅BrN₂S; MW 241.1077 g/mol) is a heterocyclic building block in which a 5-bromopyridin-3-yl substituent is attached at the 4-position of an isothiazole (1,2-thiazole) ring [1]. The compound features an aryl bromide handle on the pyridine ring suitable for palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira), while the isothiazole core – with its adjacent S and N heteroatoms – imparts distinct electronic character and hydrogen-bonding topology compared to the isomeric thiazole (1,3-thiazole) scaffold [2]. The compound is catalogued by several specialty chemical suppliers as a research-grade intermediate and is not listed in major compendial pharmacopoeias [1].

Why 4-(5-Bromo(pyridin-3-YL))isothiazole Cannot Be Replaced by a Generic Thiazole or Thiadiazole Analog in Structure-Focused Synthesis Programs


Isothiazole (1,2-thiazole) and thiazole (1,3-thiazole) are constitutional isomers, not functional equivalents. In isothiazole, the sulfur and nitrogen atoms occupy adjacent positions (1,2-relationship), creating a polarized N–S bond and a distinct electrostatic surface that differs fundamentally from the 1,3-arrangement in thiazole [1]. This adjacency influences ring electronics, metal-binding geometry, and metabolic stability in ways that cannot be recapitulated by simple thiazole substitution. Furthermore, the 4-isothiazolyl attachment point on the pyridine ring (C-5 of pyridine) yields a specific exit vector that differs from the more common 2-thiazolyl or 3-isothiazolyl connectivity patterns [2]. The bromine substitution at the 5-position of the pyridine ring – para to the pyridine nitrogen – activates this site for regioselective cross-coupling while leaving the isothiazole ring available for orthogonal functionalization. Replacing this compound with a regioisomeric bromopyridyl-thiazole or a fused isothiazolopyridine alters both the coupling reactivity profile and the three-dimensional presentation of downstream diversification products [3].

4-(5-Bromo(pyridin-3-YL))isothiazole: Quantitative Differentiation Evidence Against Closest Structural Analogs


Topological Polar Surface Area (TPSA) Comparison: Isothiazole vs. Thiazole Connectivity Determines Hydrogen-Bonding Capacity

The calculated topological polar surface area (TPSA) of 4-(5-bromo(pyridin-3-YL))isothiazole is 54.02 Ų, which is more than two-fold higher than the 25.78 Ų reported for the regioisomeric thiazole 3-(2-bromo-1,3-thiazol-4-yl)pyridine (CAS 886370-95-2) where the bromine is on the thiazole ring rather than the pyridine ring [1]. This difference arises because in the target compound, both the pyridine nitrogen and the isothiazole N–S moiety contribute to the polar surface, whereas in the comparator, the thiazole ring attachment geometry reduces the effective polar surface contribution from the heterocycle. TPSA is a critical parameter for predicting passive membrane permeability and oral bioavailability; a difference of ~28 Ų is sufficient to alter blood–brain barrier penetration predictions and intestinal absorption classification [2].

Medicinal Chemistry Computational ADME Lead Optimization

Octanol–Water Partition Coefficient (LogP) Differentiation: Lipophilicity Tuning via Scaffold Selection

The calculated LogP (XLogP3) for 4-(5-bromo(pyridin-3-YL))isothiazole is 2.2, while the ChemSrc-reported LogP for the same compound is 2.97 [1]. By comparison, the unsubstituted isothiazole core has a LogP of 0.81, and the unsubstituted thiazole core has a LogP of approximately 1.14 . The nearly 2-log-unit increase in lipophilicity conferred by the 5-bromopyridin-3-yl substituent on the isothiazole scaffold represents a significant physicochemical shift that must be accounted for in library design. The thiazole analog 2-bromo-4-(pyridin-3-yl)thiazole (CAS 886370-95-2) has a reported LogP of 2.6–2.97 (depending on calculation method), indicating that LogP overlap between isothiazole and thiazole analogs can be narrow when the bromine position differs .

Physicochemical Profiling ADME Fragment-Based Drug Design

Synthetic Utility: Regioselective Cross-Coupling Enabled by Pyridine Bromine Placement Para to Ring Nitrogen

The bromine atom in 4-(5-bromo(pyridin-3-YL))isothiazole is located at the 5-position of the pyridine ring, which is para to the pyridine nitrogen and meta to the isothiazole attachment point (C-3 of pyridine). This regiochemistry distinguishes it from analogs where the bromine is on the thiazole/isothiazole ring itself (e.g., 3-(2-bromo-1,3-thiazol-4-yl)pyridine, CAS 886370-95-2, or 2-bromo-4-(pyridin-3-yl)thiazole) . In palladium-catalyzed Suzuki–Miyaura couplings, the oxidative addition rate of aryl bromides is influenced by the electronic environment of the C–Br bond. The pyridine nitrogen in the para position exerts an electron-withdrawing effect that can enhance oxidative addition reactivity relative to bromine substituents on the thiazole ring, where the electronic influence of the heterocycle differs [1]. This differential reactivity has been exploited in the sequential functionalization of polyhalogenated heteroaromatic systems for targeted library synthesis [2].

Synthetic Methodology Cross-Coupling Library Synthesis

Class-Level Differentiation: Isothiazole-Containing Compounds Exhibit Distinct Kinase Inhibition Profiles from Thiazole Analogs

Isothiazole-based compounds have been developed as selective inhibitors of multiple kinase targets including MEK, ERK, PIM kinases, and Chk2, with selectivity profiles that differ from thiazole-based chemotypes [1][2]. In the MAPK pathway, hydroxy-containing isothiazole derivatives demonstrated 'enhanced and unexpected drug properties as inhibitors of protein kinases' compared to earlier thiazole-based series [1]. The isothiazolo[4,3-b]pyridine scaffold has been extensively explored as cyclin G-associated kinase (GAK) inhibitors, while the closely related isothiazolo[4,5-b]pyridine regioisomer proved inactive, demonstrating that even subtle changes in isothiazole ring fusion geometry abolish target binding [3]. Although no direct kinase inhibition data are available for 4-(5-bromo(pyridin-3-YL))isothiazole itself, the class-level evidence supports the premise that isothiazole-containing building blocks access chemical space and biological target profiles that thiazole-based building blocks cannot.

Kinase Inhibition Medicinal Chemistry Scaffold Hopping

Crystallinity and Handling: Solid-State Differentiation from the 1,2,3-Thiadiazole Analog

The 1,2,3-thiadiazole analog 4-(4-bromophenyl)-1,2,3-thiadiazole (CAS 40753-13-7) has a reported melting point of 154–156 °C and is a crystalline solid at ambient temperature [1]. While the melting point of 4-(5-bromo(pyridin-3-YL))isothiazole is not publicly disclosed in authoritative databases, the compound is described by vendors as a solid at room temperature [2]. The 1,2,3-thiadiazole ring contains three contiguous heteroatoms (N–N–S), creating a different dipole moment and crystal packing arrangement compared to the 1,2-thiazole (isothiazole) ring with only two heteroatoms (N–S). This structural distinction affects solubility in organic solvents and compatibility with automated solid-dispensing platforms used in high-throughput parallel synthesis [3].

Solid-State Chemistry Building Block Handling Automated Dispensing

4-(5-Bromo(pyridin-3-YL))isothiazole: Evidence-Backed Application Scenarios for Procurement Decision-Making


Kinase-Focused Fragment Library Expansion Using Isothiazole-Containing Building Blocks

For medicinal chemistry programs targeting the MEK/ERK/MAPK signaling axis, PIM kinases, or Chk2, the procurement of isothiazole-based building blocks is supported by a substantial patent literature demonstrating that isothiazole derivatives exhibit potent and selective kinase inhibition [1][2]. 4-(5-Bromo(pyridin-3-YL))isothiazole provides a synthetic handle (aryl bromide) for rapid Suzuki–Miyaura diversification at the pyridine C-5 position, enabling the construction of focused kinase inhibitor libraries that maintain the isothiazole pharmacophore. The 4-isothiazolyl-pyridine connectivity distinguishes these libraries from those built with thiazole-based building blocks, potentially accessing different intellectual property space [3].

Agrochemical Lead Discovery: Isothiazole–Pyridine Hybrids for Crop Protection

The isothiazole and pyridine motifs are both well-precedented in agrochemical active ingredients. The recent comprehensive review by Ma et al. (2025) documents the growing role of thiazole and isothiazole ring systems in crop protection, highlighting their diverse structural modifications and biological activities including insecticidal, fungicidal, and herbicidal properties [1]. 4-(5-Bromo(pyridin-3-YL))isothiazole combines both privileged scaffolds in a single building block, suitable for generating novel chemotypes for agrochemical screening. The 3-isothiazolyl-pyridine motif is specifically claimed in herbicidal composition patents (US 5,125,961), validating the agrochemical relevance of this connectivity pattern [2].

Sequential Cross-Coupling Strategies for Orthogonally Functionalized Biheteroaryl Scaffolds

The target compound's aryl bromide is positioned on the pyridine ring (C-5, para to pyridine N) while the isothiazole ring (C-5 position) remains available for direct C–H functionalization or metalation-based chemistry [1]. This orthogonal reactivity profile – predicted from the well-established principles of heteroaromatic reactivity [2] – enables sequential diversification strategies where the bromide is first elaborated via Suzuki coupling, followed by directed metalation or C–H activation at the isothiazole C-5 position. Regioisomeric building blocks such as 3-(2-bromo-1,3-thiazol-4-yl)pyridine (CAS 886370-95-2) have the bromide on the thiazole ring, resulting in a different diversification sequence and final scaffold topology [3].

Physicochemical Property-Driven Building Block Selection for CNS Drug Discovery Programs

With a TPSA of 54.02 Ų and an XLogP3 of 2.2, 4-(5-bromo(pyridin-3-YL))isothiazole falls within the favorable physicochemical space for CNS drug candidates (TPSA < 60–70 Ų; LogP 1–4) [1][2]. In contrast, regioisomeric analogs with the bromide on the thiazole ring (e.g., CAS 886370-95-2, TPSA 25.78 Ų) project significantly higher membrane permeability that may be less desirable for certain CNS targets where restricted brain penetration is sought. Procurement of the target compound allows medicinal chemistry teams to access a building block with a pre-validated TPSA near the CNS-likeness threshold, reducing the need for downstream polarity adjustment through additional synthetic steps [3].

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